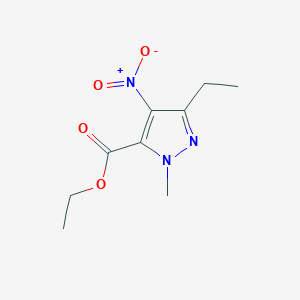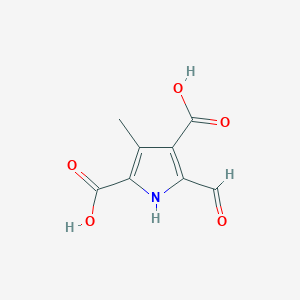![molecular formula C11H23NO8S2 B1629527 N-Boc-N,N-Bis{2-[(methanesulfonyl)oxy]ethyl}amine CAS No. 401518-11-4](/img/structure/B1629527.png)
N-Boc-N,N-Bis{2-[(methanesulfonyl)oxy]ethyl}amine
Overview
Description
N-Boc-N,N-Bis{2-[(methanesulfonyl)oxy]ethyl}amine, also known as Boc-DMEA or Boc-DEA, is a chemical compound that is widely used in scientific research. It is a tertiary amine that contains a Boc (tert-butoxycarbonyl) protecting group and two methanesulfonyloxyethyl groups. Boc-DMEA is a versatile building block that can be used to synthesize a variety of compounds, including peptides, amino acids, and other organic molecules.
Mechanism of Action
N-Boc-N,N-Bis{2-[(methanesulfonyl)oxy]ethyl}amine is a tertiary amine that can act as a base in chemical reactions. It can also act as a nucleophile in certain reactions. The methanesulfonyloxyethyl groups on N-Boc-N,N-Bis{2-[(methanesulfonyl)oxy]ethyl}amine can be cleaved under basic conditions, which makes it a useful protecting group for amino acids. The Boc group on N-Boc-N,N-Bis{2-[(methanesulfonyl)oxy]ethyl}amine can be removed under acidic conditions, which allows for the synthesis of peptides and other organic molecules.
Biochemical and Physiological Effects
N-Boc-N,N-Bis{2-[(methanesulfonyl)oxy]ethyl}amine does not have any known biochemical or physiological effects. It is used solely as a building block for the synthesis of peptides and other organic molecules.
Advantages and Limitations for Lab Experiments
The main advantages of using N-Boc-N,N-Bis{2-[(methanesulfonyl)oxy]ethyl}amine in lab experiments are its versatility and ease of use. It is a widely available building block that can be used in a variety of chemical reactions. The Boc protecting group is relatively stable and can be removed under mild conditions. The main limitation of using N-Boc-N,N-Bis{2-[(methanesulfonyl)oxy]ethyl}amine is that it can be expensive compared to other building blocks.
Future Directions
There are several future directions for the use of N-Boc-N,N-Bis{2-[(methanesulfonyl)oxy]ethyl}amine in scientific research. One direction is the development of new methods for the synthesis of peptides and other organic molecules using N-Boc-N,N-Bis{2-[(methanesulfonyl)oxy]ethyl}amine. Another direction is the use of N-Boc-N,N-Bis{2-[(methanesulfonyl)oxy]ethyl}amine in the synthesis of complex natural products and pharmaceuticals. N-Boc-N,N-Bis{2-[(methanesulfonyl)oxy]ethyl}amine can also be used in the development of new materials and catalysts. Overall, N-Boc-N,N-Bis{2-[(methanesulfonyl)oxy]ethyl}amine is a versatile building block that has many potential applications in scientific research.
Scientific Research Applications
N-Boc-N,N-Bis{2-[(methanesulfonyl)oxy]ethyl}amine is widely used in scientific research as a building block for the synthesis of peptides and other organic molecules. It is particularly useful in solid-phase peptide synthesis (SPPS), which is a powerful technique for the preparation of peptides. N-Boc-N,N-Bis{2-[(methanesulfonyl)oxy]ethyl}amine can be used as a coupling reagent in SPPS to form peptide bonds between amino acids. It can also be used as a protecting group for amino acids to prevent unwanted reactions during peptide synthesis. N-Boc-N,N-Bis{2-[(methanesulfonyl)oxy]ethyl}amine is also used in the synthesis of amino acids and other organic molecules.
properties
IUPAC Name |
2-[(2-methylpropan-2-yl)oxycarbonyl-(2-methylsulfonyloxyethyl)amino]ethyl methanesulfonate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H23NO8S2/c1-11(2,3)20-10(13)12(6-8-18-21(4,14)15)7-9-19-22(5,16)17/h6-9H2,1-5H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FJTVVBCCDFGBPJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N(CCOS(=O)(=O)C)CCOS(=O)(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H23NO8S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90610374 | |
| Record name | [(tert-Butoxycarbonyl)azanediyl]di(ethane-2,1-diyl) dimethanesulfonate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90610374 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
361.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-Boc-N,N-Bis{2-[(methanesulfonyl)oxy]ethyl}amine | |
CAS RN |
401518-11-4 | |
| Record name | [(tert-Butoxycarbonyl)azanediyl]di(ethane-2,1-diyl) dimethanesulfonate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90610374 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![Ethane-1,2-diol;4-[2-(4-hydroxyphenyl)propan-2-yl]phenol;propane-1,3-diol](/img/structure/B1629448.png)







![2-Bromo-7-chloro-4-methylbenzo[d]thiazole](/img/structure/B1629459.png)

![4-nitro-1H-pyrrolo[2,3-b]pyridine-3-carboxylic acid](/img/structure/B1629462.png)

![6-bromo-4-chloro-3-iodo-1H-pyrrolo[2,3-b]pyridine](/img/structure/B1629464.png)